N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide
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Overview
Description
N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a synthetic organic compound Its structure comprises a furan carboxamide moiety and a thiazolo[5,4-c]pyridine ring system substituted with an isopropylthio phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide involves several steps:
Formation of the Thiazolo[5,4-c]pyridine Ring: : This can be done using cyclization reactions involving suitable precursors under acidic or basic conditions.
Attachment of the Isopropylthio Phenyl Group: : Generally achieved via substitution reactions, where an isopropylthio group is introduced to a phenyl ring precursor and then coupled to the thiazolo[5,4-c]pyridine core.
Formation of Furan Carboxamide: : The furan ring is then constructed and linked to the pyridine ring system through a carboxamide linkage, typically using amide coupling reagents under controlled conditions.
Industrial Production Methods
Scaling up to industrial production would require optimizing each step for yield and purity. This might involve advanced techniques like continuous flow synthesis, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions where certain functional groups (like thioethers) could be oxidized to sulfoxides or sulfones.
Reduction: : The compound could undergo reduction reactions typically targeting nitro groups if present, or reducing double bonds in the thiazolo ring system.
Substitution: : Various substituents can be introduced or modified on the aromatic ring or other parts of the molecule using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperbenzoic acid (m-CPBA) for thioether oxidation.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C) catalyst for reductions.
Substitution: : Halides with base for nucleophilic aromatic substitution.
Major Products Formed
Sulfoxides and Sulfones: : From oxidation reactions.
Hydrocarbons or Amines: : From reduction reactions, depending on the functional groups reduced.
Substituted Phenyl Derivatives: : From substitution reactions.
Scientific Research Applications
N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide has a broad spectrum of scientific research applications:
Chemistry: : As a precursor for other complex molecules, or a functional group test compound.
Medicine: : Could be explored for its bioactivity, potential as a pharmaceutical candidate for various ailments.
Industry: : Utilized in materials science for the development of new materials with specific properties.
Mechanism of Action
The compound’s mechanism of action would depend heavily on the biological or chemical context:
Molecular Targets: : In a biological setting, potential targets might include enzymes, receptors, or cellular membranes that can interact with its functional groups.
Pathways Involved: : It could be involved in pathways regulating cell growth, differentiation, or metabolic processes depending on its interactions at the molecular level.
Comparison with Similar Compounds
When comparing N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide with similar compounds:
Uniqueness: : Its unique structure due to the fused thiazolo[5,4-c]pyridine ring system and the presence of both furan and isopropylthio phenyl groups sets it apart.
List of Similar Compounds
N-(4-(2-(4-chlorophenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide.
N-(5-(2-(4-methylphenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide.
Compounds with variations in the substituents on the phenyl ring or modifications in the thiazolo[5,4-c]pyridine ring system.
And that’s your deep dive into this compound! Hope it hits the spot.
Properties
IUPAC Name |
N-[5-[2-(4-propan-2-ylsulfanylphenyl)acetyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-14(2)29-17-5-3-15(4-6-17)11-20(26)25-9-7-18-19(12-25)30-22(23-18)24-21(27)16-8-10-28-13-16/h3-6,8,10,13-14H,7,9,11-12H2,1-2H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMKQORNJIVKHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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